![molecular formula C10H7N5O2 B2465752 8-aminobenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 4713-68-2](/img/structure/B2465752.png)

8-aminobenzo[g]pteridine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

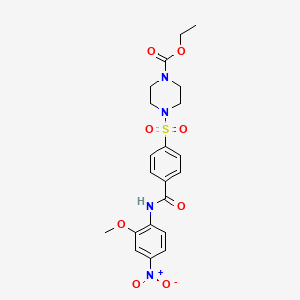

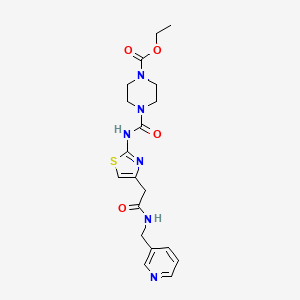

8-Aminobenzo[g]pteridine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C10H7N5O2 . It has an average mass of 229.195 Da and a monoisotopic mass of 229.059967 Da .

Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 19 non-H bonds, 13 multiple bonds, 2 double bonds, and 11 aromatic bonds . It also includes 3 six-membered rings, 2 ten-membered rings, 1 urea (-thio) derivative, 1 primary amine (aromatic), and 1 imide (-thio) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 291.56°C at 760 mmHg . Unfortunately, the melting point listed is incorrect as it is listed as -348°C , which is not physically possible.科学的研究の応用

Synthesis and Chemical Properties

Synthesis Processes : The compound has been synthesized through various methods, including the condensation of benzimidazole derivatives with barbituric acids, demonstrating its potential for diverse chemical syntheses (Gakhar, Sachdev, & Gupta, 1984).

Structural Analysis : Detailed studies on similar compounds have been conducted, providing insights into their molecular structure and interactions, such as hydrogen bonding and π–π interactions, which are crucial for understanding their chemical behavior (Rohlíček et al., 2010).

Molecular Interaction Studies : Investigations into the molecular interactions of related compounds have revealed complexing tendencies and binding affinities, shedding light on their potential for biological applications (Kakemi, Sezaki, Nakano, & Ohsuga, 1969).

Applications in Biological Systems

Binding Affinity and Selectivity : Studies have shown that derivatives of similar compounds exhibit selective binding to nucleobases, indicating their potential for targeted therapies or as molecular probes in DNA studies (Rajendar et al., 2010).

Potential in Antimalarial Research : Certain derivatives have been tested for antimalarial activity, providing a basis for exploring the therapeutic applications of these compounds in treating infectious diseases (Halladay & Cowden, 1990).

Photophysical Properties

- Photophysics and Spectroscopy : Investigations into the photophysical properties of related flavin compounds have revealed insights into their photochemistry, which could be relevant for applications in phototherapy or photoactivated drugs (Sikorska et al., 2005).

Safety and Hazards

作用機序

Target of Action

Pteridine systems, which this compound is a part of, are known to be coenzymatic constituents of oxidoreductase enzymes . These enzymes play essential roles in growth processes and the metabolism of one-carbon units .

Mode of Action

It is known that pteridine analogs have been evaluated as inhibitors for monoamine oxidase b and nitric oxide synthetase, which are involved in the pathology of neurodegenerative diseases . They have also been tested as a new kind of nonnucleoside adenosine kinase inhibitors .

Biochemical Pathways

Pteridine systems are involved in several biochemical pathways, including folate biosynthesis and pteridine metabolism . These pathways are potential therapeutic targets, and the variation of the substituents in pteridine systems has provided new synthetic and highly functionalized compounds with interesting properties .

Result of Action

Pteridine systems are known to play essential roles in growth processes and the metabolism of one-carbon units . They are also in clinical use as anticancer, antiviral, antibacterial, and diuretic drugs .

特性

IUPAC Name |

8-amino-1H-benzo[g]pteridine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-4-1-2-5-6(3-4)13-8-7(12-5)9(16)15-10(17)14-8/h1-3H,11H2,(H2,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLWDYJJLLQWQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C3C(=N2)C(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B2465673.png)

![1-cyclopropyl-4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one](/img/structure/B2465680.png)

![1,2,3,4,5,5a,6,7,8,8a-Decahydrocyclopenta[d]azepine;hydrochloride](/img/structure/B2465683.png)

![N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2465684.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2465689.png)

![2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol](/img/structure/B2465692.png)